![molecular formula C10H8N2S B379760 2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole CAS No. 24786-40-1](/img/structure/B379760.png)
2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole
Overview
Description
2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazole (2-P2Y1SB) is an organic compound that is used in the synthesis of various compounds. It is a versatile and widely used reagent in the chemical industry, and it has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure, and it is a highly reactive reagent due to its electron-rich nature.
Scientific Research Applications
Agricultural Chemistry
In agriculture, benzimidazoles help protect plants from pests and diseases. “2-prop-2-ynylsulfanyl-1H-benzimidazole” might have applications in developing new pesticides or herbicides.
These are inferred applications based on the general uses of benzimidazole derivatives . Further research would be necessary to determine the specific applications of “2-prop-2-ynylsulfanyl-1H-benzimidazole”.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit antimicrobial and antiproliferative activities . They are believed to compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
It is suggested that benzimidazole derivatives inhibit bacterial nucleic acids and protein synthesis by competing with purines . This interaction disrupts the normal functioning of the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of nucleic acid and protein synthesis suggests that the compound may interfere with the dna replication and protein synthesis pathways in bacteria .
Pharmacokinetics
The physicochemical properties of benzimidazole derivatives suggest that they may have good oral bioavailability .
Result of Action
The result of the action of 2-prop-2-ynylsulfanyl-1H-benzimidazole is the inhibition of bacterial growth due to the disruption of nucleic acid and protein synthesis . This leads to the death of the bacterial cells, thereby exhibiting antimicrobial activity.
properties
IUPAC Name |
2-prop-2-ynylsulfanyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGDOOVNYNGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.